![molecular formula C31H34N2O7 B13398944 Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)
Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as an intermediate in the synthesis of peptides and other complex molecules. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect functional groups from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine.
Amidation Reaction: This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of a base such as sodium carbonate in a tetrahydrofuran solution. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Purification: The reaction mixture is then concentrated, acidified with hydrochloric acid, and extracted with ethyl acetate.
Industrial Production Methods
Industrial production methods for Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated reactors, continuous monitoring systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.
Substitution Reactions: Introduction of different functional groups at specific positions on the phenylalanine backbone.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal.
Coupling: HATU or DIC in the presence of a base like DIPEA.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives.
科学研究应用
Chemistry
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the stepwise construction of peptides with high precision and yield.
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors that can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicinal chemistry, Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is employed in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other bioactive molecules. It is also used in the development of new materials and catalysts.
作用机制
The mechanism of action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The compound itself does not have a specific biological target or pathway but is used to create molecules that do.
相似化合物的比较
Similar Compounds
Fmoc-L-phenylalanine: Lacks the Boc-aminoethoxy group, making it less versatile for certain synthetic applications.
Boc-L-phenylalanine: Lacks the Fmoc group, making it less suitable for SPPS.
Fmoc-L-tyrosine: Contains a hydroxyl group instead of the Boc-aminoethoxy group, leading to different reactivity and applications.
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection and allow for more complex synthetic routes. This makes it particularly valuable in the synthesis of multifunctional peptides and other complex molecules.
属性
分子式 |
C31H34N2O7 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35) |
InChI 键 |
BQFZEDGXSYOUAW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


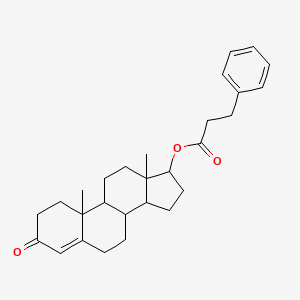
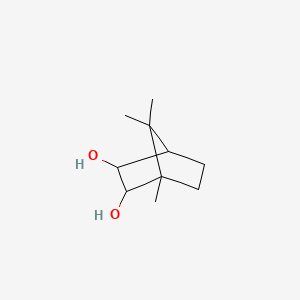
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
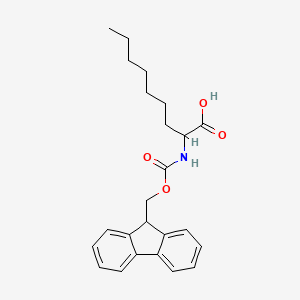

![[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B13398893.png)

![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
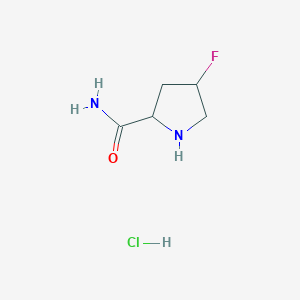
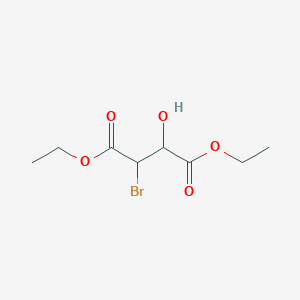
![Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13398940.png)
